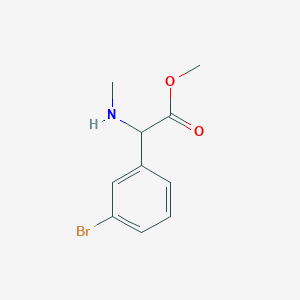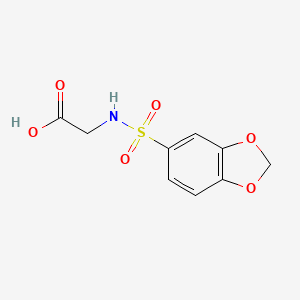
Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- is a synthetic organic compound characterized by the presence of a glycine moiety linked to a 1,3-benzodioxole ring through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- typically involves the following steps:
Formation of the Benzodioxole Ring: The 1,3-benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Sulfonylation: The benzodioxole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Glycine: The sulfonylated benzodioxole is coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicinal chemistry, Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(1,3-benzodioxol-5-ylcarbonyl)-: Similar structure but with a carbonyl group instead of a sulfonyl group.
Glycine, N-(1,3-benzodioxol-5-ylmethyl)-: Similar structure but with a methyl group instead of a sulfonyl group.
Uniqueness
Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
CAS No. |
893724-16-8 |
|---|---|
Molecular Formula |
C9H9NO6S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylsulfonylamino)acetic acid |
InChI |
InChI=1S/C9H9NO6S/c11-9(12)4-10-17(13,14)6-1-2-7-8(3-6)16-5-15-7/h1-3,10H,4-5H2,(H,11,12) |
InChI Key |
MWOPDRHJEXUACB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Naphthalen-2-yloxy)ethyl]piperidine](/img/structure/B12125050.png)
![7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12125053.png)


![N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12125065.png)

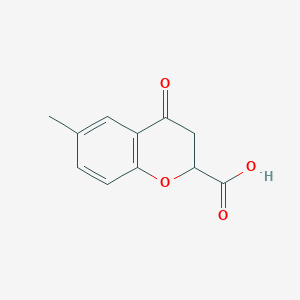

![2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125102.png)
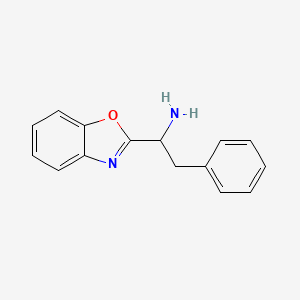
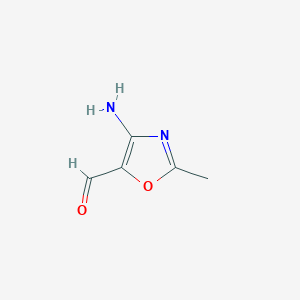
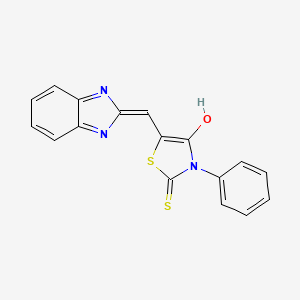
![Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125117.png)
